cis-3-(Trifluoromethoxy)cyclobutanamine CAS number 2755330-97-1
cis-3-(Trifluoromethoxy)cyclobutanamine CAS number 2755330-97-1
Topic: cis-3-(Trifluoromethoxy)cyclobutanamine (CAS 2755330-97-1) Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Advanced Building Block for Physicochemical Tuning in Drug Design
Executive Summary
cis-3-(Trifluoromethoxy)cyclobutanamine (CAS 2755330-97-1) is a high-value, conformationally restricted building block used in modern medicinal chemistry. It serves as a saturated, metabolically stable bioisostere for phenyl, tert-butyl, and cyclohexyl moieties.
The combination of the cyclobutane core (defined vectors, reduced entropy) and the trifluoromethoxy group (lipophilicity, metabolic blockade) allows researchers to modulate the LogP , pKa , and metabolic stability of lead compounds without significantly altering their steric footprint. This guide details the physicochemical profile, synthetic access, and application logic for this specific motif.[1]
Physicochemical Profile & Structural Logic
Structural Attributes
The molecule features a cyclobutane ring substituted at the 1- and 3-positions. The cis-configuration places the amine (-NH₂) and trifluoromethoxy (-OCF₃) groups on the same face of the puckered cyclobutane ring.
| Property | Value / Description | Impact on Drug Design |
| CAS Number | 2755330-97-1 | Unique identifier for procurement/registration. |
| Formula | C₅H₈F₃NO (Free Base) | MW: 155.12 g/mol . Small fragment size (Fragment-Based Drug Discovery compatible). |
| Stereochemistry | cis-1,3-disubstituted | Vector Alignment: Substituents project in a "U-shape" relative to the ring plane, often mimicking ortho-substituted aromatics or folded alkyl chains. |
| Electronic Effect | -OCF₃ is Electron Withdrawing | Lowers amine pKa (approx. 8.0–8.5) compared to cyclobutanamine (pKa ~9.6), improving permeability and reducing hERG liability. |
| Lipophilicity | High (ΔLogP ~ +1.0 vs H) | The -OCF₃ group is super-lipophilic but polarizable; improves blood-brain barrier (BBB) penetration. |
Conformational Dynamics
Unlike the planar cyclopropane or flexible cyclopentane, the cyclobutane ring exists in a puckered "butterfly" conformation (~25–35° fold angle).
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Cis-Isomer: The 1,3-diaxial-like interaction is minimized in the puckered form, but the cis arrangement creates a distinct dipole moment vector compared to the trans isomer.
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Bioisosterism: The cis-1,3-cyclobutane scaffold effectively mimics the spatial arrangement of 1,3-disubstituted benzenes but with high sp³ character (Fsp³), improving solubility and reducing "flatness" associated with poor clinical success rates.
Synthetic Access & Manufacturing
Synthesis of cis-3-(Trifluoromethoxy)cyclobutanamine requires controlling both the installation of the labile -OCF₃ group and the relative stereochemistry of the amine.
Primary Route: Reductive Amination (Stereoselective)
This is the most robust method for generating the cis-isomer. Hydride reducing agents typically attack the intermediate imine from the less hindered face (trans to the bulky -OCF₃ group), forcing the amine into the cis position.
Protocol:
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Precursor: 3-(Trifluoromethoxy)cyclobutan-1-one.
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Reagents: Ammonium Acetate (NH₄OAc), Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (STAB).
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Conditions: MeOH or DCE, slightly acidic pH (AcOH), 0°C to RT.
Advanced Route: Strain-Release Trifluoromethoxylation
For de novo synthesis from non-functionalized precursors, modern radical chemistry utilizing [1.1.0]bicyclobutanes (BCBs) is employed. This method is preferred for generating libraries of 3-substituted cyclobutanes.
Workflow Diagram (DOT):
Figure 1: Synthetic pathways accessing the cis-3-(trifluoromethoxy)cyclobutanamine scaffold. The reductive amination step is critical for establishing cis-stereochemistry.
Experimental Protocol: Reductive Amination
The following protocol describes the conversion of the ketone precursor to the target amine with high cis-selectivity.
Materials:
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3-(Trifluoromethoxy)cyclobutan-1-one (1.0 eq)
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Ammonium Acetate (10.0 eq)
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Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq)
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Methanol (anhydrous)
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Acetic Acid (glacial, catalytic)
Step-by-Step Methodology:
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Imine Formation: In a flame-dried flask, dissolve 3-(trifluoromethoxy)cyclobutan-1-one in anhydrous Methanol (0.1 M concentration). Add Ammonium Acetate (10 eq) and stir at room temperature for 30 minutes to equilibrate the imine/hemiaminal species.
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Reduction: Cool the solution to 0°C. Carefully add NaBH₃CN (1.5 eq) portion-wise. Note: Evolution of gas may occur.
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Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by LCMS for the disappearance of the ketone (m/z [M+H]+ will shift to Product Mass).
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Quench: Quench the reaction with 1N NaOH until pH > 10.
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Extraction: Extract the aqueous layer 3x with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).
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Purification: Dry organics over Na₂SO₄, filter, and concentrate. The crude oil is typically purified via flash chromatography (DCM:MeOH:NH₄OH) or converted directly to the HCl salt by treating the ethereal solution with 4N HCl in dioxane.
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Validation: Verify cis-stereochemistry via NOESY NMR (correlation between H1 and H3 protons).
Medicinal Chemistry Applications
Bioisosteric Replacement Strategy
The cis-3-(trifluoromethoxy)cyclobutyl group is an ideal replacement for:
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4-Substituted Cyclohexyls: Reduces molecular weight and lipophilicity (LogD) while maintaining vector orientation.
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tert-Butyl Groups: Provides a "polar" alternative that maintains steric bulk but introduces a dipole to interact with backbone carbonyls in the binding pocket.
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Para-substituted Phenyls: Mimics the 1,4-distance of a phenyl ring but eliminates the pi-system, reducing potential for metabolic epoxidation or pi-stacking (if undesirable).
Metabolic Stability
The trifluoromethoxy group is metabolically robust. Unlike methoxy (-OCH₃) groups, which are prone to O-demethylation by Cytochrome P450s, the C-F bonds in -OCF₃ prevent oxidative attack. Furthermore, the cyclobutane ring is less prone to oxidation than cyclopentane or cyclohexane rings.
Case Study Logic: pKa Modulation
Problem: A lead compound containing a primary amine has high hERG inhibition (often linked to high basicity, pKa > 9.5). Solution: Replace the alkyl chain with the cis-3-(trifluoromethoxy)cyclobutane scaffold. Result: The electron-withdrawing inductive effect (-I) of the distal -OCF₃ group propagates through the ring, lowering the amine pKa by ~1.0–1.5 units. This reduces the percentage of cationic species at physiological pH (7.4), potentially lowering hERG affinity while maintaining potency.
Handling and Storage
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Physical State: The hydrochloride salt is a white, crystalline solid. The free base is a volatile oil and should be handled with care.
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Storage: Store the HCl salt at 2–8°C in a desiccator. It is hygroscopic.
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Stability: Stable under standard laboratory conditions. Avoid strong bases which may liberate the volatile free amine.
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Safety: The -OCF₃ group releases fluoride ions upon combustion; use standard PPE.
References
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Strain-Release Trifluoromethoxylation
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Reductive Amination Protocols
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Cyclobutane Bioisosterism
- Title: CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue.
- Source: JACS Au (2024).
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URL:[Link]
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AgOCF3 Reagent Utility
Sources
- 1. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strain-release trifluoromethoxylation and pentafluorosulfanoxylation of [1.1.0]bicyclobutanes: expanded access to fluorinated cyclobutane hybrid bioisosteres - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. Facile Access to AgOCF3 and Its New Applications as a Reservoir for OCF2 for the Direct Synthesis of N-CF3 , Aryl or Alkyl Carbamoyl Fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
